2-amino-2-(1H-indol-5-yl)ethan-1-ol

Catalog No.
S14137281
CAS No.
M.F
C10H12N2O
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-2-(1H-indol-5-yl)ethan-1-ol

Product Name

2-amino-2-(1H-indol-5-yl)ethan-1-ol

IUPAC Name

2-amino-2-(1H-indol-5-yl)ethanol

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c11-9(6-13)7-1-2-10-8(5-7)3-4-12-10/h1-5,9,12-13H,6,11H2

InChI Key

IRLSEUJSNDBDAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(CO)N

2-amino-2-(1H-indol-5-yl)ethan-1-ol, also known as 2-amino-2-(1H-indol-5-yl)ethanol, is an organic compound with the molecular formula C10H12N2O and a molecular weight of 176.21 g/mol. Its structure features an indole ring, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its potential applications in medicinal chemistry and biological research due to the presence of both amino and hydroxyl functional groups, which enhance its reactivity and biological interactions.

2-amino-2-(1H-indol-5-yl)ethan-1-ol can undergo various chemical transformations:

  • Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The indole ring is susceptible to electrophilic substitution reactions, including halogenation and nitration, often facilitated by catalysts such as iron or aluminum chloride under controlled conditions.

These reactions allow for the diversification of the compound's chemical properties and the synthesis of more complex derivatives.

The indole structure of 2-amino-2-(1H-indol-5-yl)ethan-1-ol is similar to that of tryptophan, an essential amino acid involved in neurotransmitter synthesis. Research indicates that this compound may interact with various biological targets, including serotonin receptors, which play a crucial role in mood regulation and other physiological processes. Its potential therapeutic applications include:

  • Anticancer Activity: Indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Neurological Effects: The compound may influence neurotransmitter signaling pathways, suggesting potential use in treating mood disorders.

The synthesis of 2-amino-2-(1H-indol-5-yl)ethan-1-ol typically involves several methods:

  • Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form the indole ring.
  • Reductive Amination: This process can be used to introduce the amino group onto the ethyl chain, often utilizing sodium triacetoxyborohydride as a reducing agent.
  • Continuous Flow Reactions: For industrial applications, continuous flow reactors may enhance yield and efficiency by optimizing reaction conditions.

Purification methods such as crystallization or chromatography are employed to achieve the desired purity.

The applications of 2-amino-2-(1H-indol-5-yl)ethan-1-ol span various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex indole derivatives that exhibit pharmaceutical activity.
  • Biological Research: The compound's structural similarity to tryptophan makes it useful in studying protein interactions and biological processes.
  • Industrial Use: It can be utilized in producing dyes, pigments, and other chemicals due to its reactive functional groups.

Studies have investigated the interaction mechanisms of 2-amino-2-(1H-indol-5-yl)ethan-1-ol with specific molecular targets. Its indole moiety allows it to bind effectively with various receptors and enzymes, modulating their activity. For instance, its interaction with serotonin receptors may influence neurotransmitter signaling pathways, thereby affecting mood and behavior.

Several compounds share structural similarities with 2-amino-2-(1H-indol-5-yl)ethan-1-ol. These include:

  • Tryptophan: An essential amino acid involved in protein synthesis and neurotransmitter production.
  • Serotonin: A neurotransmitter derived from tryptophan that plays a critical role in mood regulation.
  • Indole-3-acetic Acid: A plant hormone involved in growth and development derived from the indole structure.
  • 1-Amino-2-(1H-indol-3-YL)ethanol: A derivative that differs in the position of the amino group on the indole ring.

Uniqueness

The uniqueness of 2-amino-2-(1H-indol-5-yl)ethan-1-ol lies in its specific combination of functional groups (amino and hydroxyl) attached to the ethane backbone, which confers distinct chemical reactivity and biological properties compared to its similar counterparts. This characteristic enhances its potential for therapeutic applications and further research into its biological mechanisms.

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

176.094963011 g/mol

Monoisotopic Mass

176.094963011 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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